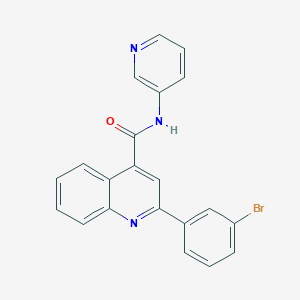![molecular formula C24H22N2O3 B3618809 N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3618809.png)
N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is a chemical compound that has been studied extensively in scientific research. This compound is known for its potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. This compound has also been found to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many diseases. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the replication of certain viruses, such as HIV and HCV.
Advantages and Limitations for Lab Experiments
N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at relatively low concentrations. However, this compound has some limitations as well. It is not very water-soluble, which can make it difficult to work with in certain experiments. Additionally, it has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well understood.
Future Directions
There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. One direction is to further explore its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer and viral infections. Additionally, more research is needed to understand its toxicity and pharmacokinetics in vivo, which could lead to the development of safer and more effective therapeutic agents based on this compound.
Conclusion:
This compound is a chemical compound that has shown great potential for therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential use in treating various diseases. While this compound has some limitations, such as its low water solubility and limited in vivo studies, it has several advantages for lab experiments and offers numerous future directions for research. Overall, this compound is a promising compound that warrants further investigation for its potential therapeutic applications.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-7-12-23(29-16)22-15-20(19-5-3-4-6-21(19)26-22)24(27)25-14-13-17-8-10-18(28-2)11-9-17/h3-12,15H,13-14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPPSUYSUXPXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B3618733.png)
![ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B3618739.png)
![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3618746.png)
![methyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B3618754.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(2,2,2-trichloroacetamide)](/img/structure/B3618755.png)
![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3618762.png)
![methyl 5-[(diethylamino)carbonyl]-2-[(diphenylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3618774.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B3618775.png)

![N-[5-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B3618783.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B3618795.png)
![2-[(3,5-dichloro-2-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3618796.png)
![N-benzyl-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B3618804.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-ethoxybenzamide](/img/structure/B3618820.png)